molecular formula C13H12 B154233 1H-Benz[f]indene, 2,3-dihydro- CAS No. 1624-26-6

1H-Benz[f]indene, 2,3-dihydro-

Cat. No. B154233
CAS RN: 1624-26-6
M. Wt: 168.23 g/mol
InChI Key: VEWAWZXAARZEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benz[f]indene, 2,3-dihydro- is a polycyclic aromatic hydrocarbon (PAH) that has gained attention in recent years due to its potential use in scientific research. This compound has a unique structure that makes it useful in various fields, including biochemistry, pharmacology, and biotechnology. In

Scientific Research Applications

1H-Benz[f]indene, 2,3-dihydro- has various applications in scientific research. It has been used as a fluorescent probe to study DNA structure and function. It has also been used as a ligand in metal-catalyzed reactions and as a building block in organic synthesis. Additionally, it has been studied for its potential use in cancer therapy due to its ability to inhibit cell proliferation and induce apoptosis.

Mechanism Of Action

The mechanism of action of 1H-Benz[f]indene, 2,3-dihydro- is not fully understood. However, studies have shown that it can interact with DNA and RNA, leading to changes in their structure and function. It can also interact with proteins, enzymes, and other biomolecules, leading to changes in their activity and function.

Biochemical And Physiological Effects

1H-Benz[f]indene, 2,3-dihydro- has been shown to have various biochemical and physiological effects. It can inhibit cell proliferation and induce apoptosis in cancer cells. It can also modulate the activity of enzymes and proteins involved in various cellular processes, including DNA replication, transcription, and translation. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes.

Advantages And Limitations For Lab Experiments

The advantages of using 1H-Benz[f]indene, 2,3-dihydro- in lab experiments include its unique structure, which makes it useful in various applications, and its ability to interact with biomolecules, leading to changes in their activity and function. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research involving 1H-Benz[f]indene, 2,3-dihydro-. These include studying its potential use in cancer therapy, developing new synthetic methods for its production, and exploring its interactions with biomolecules in more detail. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields, including biochemistry, pharmacology, and biotechnology.
Conclusion
1H-Benz[f]indene, 2,3-dihydro- is a polycyclic aromatic hydrocarbon that has gained attention in recent years due to its potential use in scientific research. Its unique structure and ability to interact with biomolecules make it useful in various applications, including cancer therapy and organic synthesis. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 1H-Benz[f]indene, 2,3-dihydro- can be achieved through several methods, including the Diels-Alder reaction, the Friedel-Crafts reaction, and the Suzuki-Miyaura coupling reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclohexene ring system. The Friedel-Crafts reaction involves the reaction of an arene with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

properties

CAS RN

1624-26-6

Product Name

1H-Benz[f]indene, 2,3-dihydro-

Molecular Formula

C13H12

Molecular Weight

168.23 g/mol

IUPAC Name

2,3-dihydro-1H-cyclopenta[b]naphthalene

InChI

InChI=1S/C13H12/c1-2-5-11-9-13-7-3-6-12(13)8-10(11)4-1/h1-2,4-5,8-9H,3,6-7H2

InChI Key

VEWAWZXAARZEAN-UHFFFAOYSA-N

SMILES

C1CC2=CC3=CC=CC=C3C=C2C1

Canonical SMILES

C1CC2=CC3=CC=CC=C3C=C2C1

Other CAS RN

1624-26-6

Origin of Product

United States

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